molecular formula C18H15ClN2O2S3 B2658481 1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone CAS No. 303988-42-3

1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

Cat. No. B2658481
CAS RN: 303988-42-3
M. Wt: 422.96
InChI Key: RSYLHBDHMAOWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C18H15ClN2O2S3 and its molecular weight is 422.96. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

A study focused on the synthesis of 3-heteroarylthioquinoline derivatives, which are structurally related to the compound , demonstrated their potential as antituberculosis agents. Compounds like 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole and 2-[2-(4-chlorophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole showed significant in vitro activity against Mycobacterium tuberculosis (Selvam Chitra et al., 2011).

Antimicrobial Agents

Research on the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole revealed potential antimicrobial applications. These compounds showed moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (P. Sah et al., 2014).

Antiviral Activity

A study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, structurally related to the compound of interest, showed that some of these derivatives possess antiviral properties, specifically anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010).

Synthesis of Aliphatic 1,3,4-Thiadiazol-2(3H)-one Derivatives

Research into the synthesis of a new series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives involved the use of compounds structurally similar to 1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone. These derivatives present an interesting mechanism involving internal nucleophilic substitution (Hakan Tahtaci & Gozde Aydin, 2019).

Corrosion Inhibition

A study on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including compounds structurally related to the compound , demonstrated their effectiveness in preventing corrosion of iron. This application is particularly relevant in materials science and engineering (S. Kaya et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S3/c19-14-8-6-13(7-9-14)16(22)12-25-18-21-20-17(26-18)24-11-10-23-15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLHBDHMAOWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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